molecular formula C5H5ClN2O B3077275 5-Chloro-4-methyl-2,3-dihydropyridazin-3-one CAS No. 104566-45-2

5-Chloro-4-methyl-2,3-dihydropyridazin-3-one

Cat. No. B3077275
CAS RN: 104566-45-2
M. Wt: 144.56 g/mol
InChI Key: KFYSTBCKLBQPON-UHFFFAOYSA-N
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Description

5-Chloro-4-methyl-2,3-dihydropyridazin-3-one is a chemical compound with the CAS Number: 104566-45-2. Its molecular weight is 144.56 and its IUPAC name is 5-chloro-4-methylpyridazin-3-ol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H5ClN2O/c1-3-4(6)2-7-8-5(3)9/h2H,1H3,(H,8,9). This indicates the molecular structure of the compound .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s known that pyridazinones have been associated with a wide range of pharmacological activities .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been utilized as a precursor in the synthesis of anticonvulsant and muscle relaxant derivatives . Sharma et al. (2013) synthesized a series of derivatives evaluated for anticonvulsant activity and muscle relaxant activity, showing promising results compared to standard drugs (Sharma, Verma, Sharma, & Prajapati, 2013).
  • Maeba and Castle (1979) reported on the thermolysis of related compounds leading to novel synthetic routes for pyridazines, demonstrating the chemical flexibility and reactivity of the pyridazinone core (Maeba & Castle, 1979).

Biological Applications

  • A study by Sudhana et al. (2019) explored novel dihydropyridine analogs as potent antioxidants, emphasizing the structural utility of pyridazinone derivatives in developing therapeutic agents with antioxidative properties (Sudhana & Jangampalli Adi, 2019).

Materials Science and Photophysics

  • Desai et al. (2016) conducted a steady-state absorption and fluorescence study on pyridazin-3(2H)-one derivatives, estimating the ground and excited-state dipole moments. This research highlights the potential of such compounds in optical materials and sensors (Desai et al., 2016).

Herbicide Development

Safety and Hazards

The compound is toxic if swallowed. It causes skin irritation and may cause an allergic skin reaction. It also causes serious eye irritation .

properties

IUPAC Name

4-chloro-5-methyl-1H-pyridazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c1-3-4(6)2-7-8-5(3)9/h2H,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFYSTBCKLBQPON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NNC1=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301288799
Record name 5-Chloro-4-methyl-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301288799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

104566-45-2
Record name 5-Chloro-4-methyl-3(2H)-pyridazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104566-45-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-4-methyl-3(2H)-pyridazinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301288799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into a 500 ml flask, 189 g of methylmagnesium bromide (1 mol/liter of an ether solution) was charged, and 10.0 g of 4,5-dichloro-3(2H)pyridazinone was gradually added thereto at a temperature of about 15° C. The mixture was stirred at a temperature of from 40° to 50° C. for about 3 hours. The disappearance of the starting dichloropyridazinone was confirmed by thin layer chromatography (developer; ethyl acetate:acetone =2:1, v/v), whereupon the reaction was terminated. The reaction solution was transferred to a separating funnel, and about 300 ml of a saturated sodium chloride aqueous solution was added thereto, and then the mixture was vigorously shaken. The aqueous layer was removed. The organic layer was washed with about 200 ml of water, and dried over anhydrous sodium sulfate, and then the solvent was distilled off. The brown crystals thereby obtained were recrystallized from ethyl acetate to obtain 4.54 g of the above identified compound having a melting point of from 132° to 134° C. as colorless crystals.
Quantity
189 g
Type
reactant
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10 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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